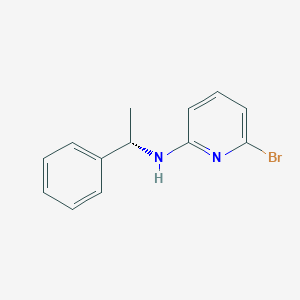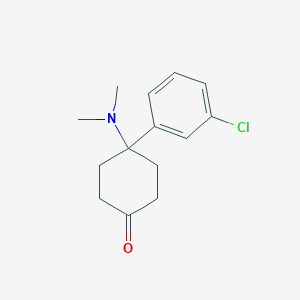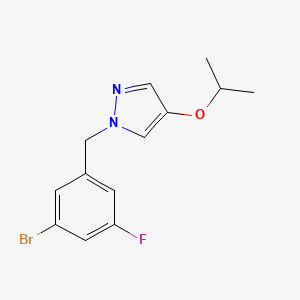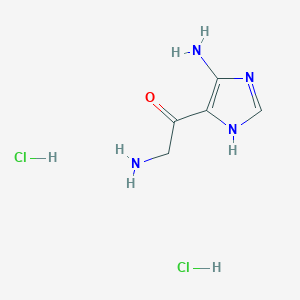![molecular formula C13H15N5O5 B8122697 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one” is a chemical entity listed in the PubChem database This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one involves specific chemical reactions and conditions. While the exact synthetic route can vary, it typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: These transformations often require specific conditions such as controlled temperature, pressure, and the presence of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include:
Batch Processing: Producing the compound in large batches using reactors designed to handle the required reaction conditions.
Continuous Processing: Implementing continuous flow reactors to produce the compound more efficiently and consistently.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
化学反应分析
Types of Reactions
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.
Catalysts: Transition metal catalysts like palladium, platinum, or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: May produce alcohols, amines, or hydrocarbons.
Substitution: Results in the formation of new compounds with different functional groups.
科学研究应用
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create new compounds with desired properties.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Investigated for its therapeutic potential, including its effects on specific diseases or conditions.
Industry: Utilized in the production of materials, chemicals, or pharmaceuticals, contributing to various industrial processes.
作用机制
The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Modulating Receptors: It can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Altering Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Key differences can include:
Chemical Structure: Variations in the arrangement of atoms or functional groups.
Reactivity: Differences in how the compounds react under specific conditions.
Applications: Unique uses or benefits that distinguish this compound from other compounds.
List of Similar Compounds
CID 2632: A cephalosporin antibiotic with a similar core structure.
CID 6540461: Another compound with analogous functional groups.
CID 5362065: A related compound used in different industrial applications.
CID 5479530: A compound with similar biological activities.
By understanding the detailed aspects of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and beyond.
属性
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIXIAQUDWOPDT-WOUKDFQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)
![4-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B8122720.png)
